7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate
Description
7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a methylthio (-SMe) group at position 2, a methyl group at position 7, and a trifluoromethanesulfonate (-OTf) group at position 4. The trifluoromethanesulfonate moiety enhances its reactivity as a leaving group, making it valuable in nucleophilic substitution reactions for pharmaceutical intermediates .
Properties
IUPAC Name |
(7-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-6-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O3S2/c1-5-7(19-21(17,18)10(11,12)13)3-6-4-14-9(20-2)16-8(6)15-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOYQIUBKFMXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NC(=NC2=N1)SC)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131706 | |
| Record name | 7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl 1,1,1-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454682-76-8 | |
| Record name | 7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454682-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl 1,1,1-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is a compound within the pyridopyrimidine family, recognized for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₉F₃N₄O₃S |
| Molecular Weight | 339.31 g/mol |
| CAS Number | 1454682-76-8 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the pyridopyrimidine core through the reaction of 2-amino-4-methylpyridine with suitable aldehydes.
- Methylation of the resultant compound.
- Introduction of the trifluoromethanesulfonate group under specific reaction conditions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. Notably, it may function as an inhibitor of tyrosine kinases, which play critical roles in cancer cell proliferation and survival.
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of pyridopyrimidine derivatives, including this compound, against various cancer cell lines. The results indicate significant inhibitory effects on cell viability:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| A1 | NCI-H1975 | 0.087 ± 0.016 |
| A7 | A549 | 0.441 ± 0.027 |
| Control | Olmutinib | 0.458 ± 0.045 |
In vitro assays demonstrated that compounds similar to this compound exhibited selective cytotoxicity towards EGFR L858R/T790M mutant cells.
Selectivity and Toxicity
The selectivity of this compound towards cancer cells was assessed through various assays, revealing that it preferentially inhibits tumor growth in specific cell lines while demonstrating lower toxicity in normal cells.
Case Studies
- Case Study on EGFR Inhibition : A recent study synthesized a series of pyridopyrimidine derivatives and evaluated their activity against EGFR mutations. The most promising compounds showed over 90% inhibition at concentrations as low as 0.1 μM, highlighting their potential as targeted therapies for resistant cancer forms .
- Comparative Analysis with Other Compounds : In comparative studies with other inhibitors like AZD9291 and olmutinib, the evaluated compounds demonstrated superior activity against certain cancer types, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The pyrido[2,3-d]pyrimidine scaffold is common in medicinal chemistry. Key analogs include:
Key Observations :
- The triflate group in the target compound distinguishes it from analogs bearing ketones (e.g., 5a, 9h, 9g) or aryl groups (e.g., biphenyl in 9e ). This group enhances electrophilicity, facilitating reactions like Suzuki couplings or aminations.
- Methylthio (-SMe) at position 2 is conserved across analogs, suggesting its role in stabilizing the heterocyclic core or modulating electronic effects .
Physicochemical Properties
Key Differences :
- The triflate group confers superior leaving-group ability compared to ketones or aryl halides, enabling faster substitution kinetics .
- Melting Points: Analogs with polar groups (e.g., -NO₂ in 9g: 272–274°C ) exhibit higher melting points than nonpolar derivatives, suggesting stronger intermolecular interactions.
Q & A
Q. What are the key synthetic strategies for 7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate?
- Methodological Answer : The synthesis involves multi-step reactions starting with a pyrido[2,3-d]pyrimidine core. Key steps include:
- Methylthio group introduction : Reacting intermediates with methyl iodide (MeI) under basic conditions (e.g., potassium carbonate in DMF at 60°C), as demonstrated in analogous pyrido[2,3-d]pyrimidinone syntheses .
- Triflate installation : Substitution at the 6-position using trifluoromethanesulfonic anhydride (Tf₂O) or equivalent reagents in anhydrous solvents. Structural analogs (e.g., pyridin-2-yl trifluoromethanesulfonates) highlight the use of nucleophilic displacement under inert conditions .
- Purification : Column chromatography (e.g., silica gel with THF/hexane gradients) and recrystallization (e.g., dioxane) are critical for isolating high-purity products .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Characterization relies on:
- LCMS/HPLC : Retention times (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) and observed m/z values (e.g., 343 [M+H]⁺ for methylthio analogs) verify molecular weight and purity .
- NMR spectroscopy : Key signals include δ 2.40–2.51 ppm (methylthio and methyl groups) and aromatic proton patterns (δ 7.31–7.55 ppm) for regiochemical confirmation .
- Elemental analysis : Matching calculated and observed percentages of C, H, N, and S ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can researchers resolve low yields during triflate group introduction?
- Methodological Answer : Yield optimization strategies include:
- Solvent selection : Anhydrous THF or DMF minimizes hydrolysis of trifluoromethanesulfonyl intermediates .
- Temperature control : Maintaining 0–5°C during triflate addition reduces side reactions (e.g., elimination or dimerization) .
- Coupling agents : Use of triethylamine (Et₃N) or DMAP to scavenge protons and stabilize reactive intermediates .
- Reaction monitoring : TLC or in-situ LCMS tracks progress and identifies byproducts early .
Q. What are the implications of substituents (methylthio, triflate) on biological activity and reactivity?
- Methodological Answer :
- Methylthio group : Enhances lipophilicity and electron-donating effects, potentially improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., kinase inhibition observed in pyrido[2,3-d]pyrimidinones) .
- Triflate group : Acts as a superior leaving group for subsequent nucleophilic substitutions (e.g., Suzuki couplings or aminations), enabling diversification of the pyrido[2,3-d]pyrimidine scaffold .
- Structure-activity relationship (SAR) : Modifying the methylthio group to ethylthio or arylthio derivatives could alter pharmacokinetic profiles, as seen in related kinase inhibitors .
Q. What analytical challenges arise in detecting byproducts during large-scale synthesis?
- Methodological Answer :
- Byproduct identification : Use HPLC with high-resolution mass spectrometry (HRMS) to distinguish regioisomers or hydrolysis products (e.g., triflate → hydroxyl derivatives) .
- Quantitative analysis : Calibrate LCMS against synthetic standards for accurate quantification of impurities (e.g., <0.1% for pharmaceutical-grade material) .
- Stability studies : Monitor compound degradation under accelerated conditions (e.g., 40°C/75% RH) to identify labile functional groups (e.g., triflate hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
